![molecular formula C20H19N3O2S B2888246 N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 898444-16-1](/img/structure/B2888246.png)
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
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Scientific Research Applications
Malaria Treatment
TCMDC-142865 has been identified as a potential antimalarial agent. It targets the protein translation machinery of the malaria parasite, which is essential for its survival. This compound has shown promise in inhibiting the growth of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria .
Drug Resistance Combatant
The compound has been part of studies exploring new molecular scaffolds to design efficient anti-malarials. With the increasing drug resistance in malaria parasites, even to mainstream drugs like artemisinins, TCMDC-142865’s unique mechanism of action could provide a new pathway to combat resistance .
Biochemical Research
In biochemical research, TCMDC-142865 has contributed to the understanding of the malaria parasite’s biology, particularly the aminoacyl-tRNA synthetases (aaRSs). These enzymes are crucial for protein biosynthesis and have become a focus for drug targeting .
Pharmacological Advancements
The compound has been involved in advancements in pharmacology, particularly in the context of systems pharmacology. It represents a class of compounds that could be used in various phases of drug research and development, highlighting the importance of multi-level network testing of drug effects .
Biochemistry Contributions
TCMDC-142865 has played a role in the biochemical characterization of selective allosteric inhibitors for malaria treatment. It has helped in understanding the structural differences in the active site compared to the human enzyme, which is crucial for developing targeted therapies .
Mechanism of Action
Target of Action
The primary target of TCMDC-142865 is the essential malarial kinase PfCLK3 . This kinase plays a crucial role in the RNA splicing of the malarial parasite Plasmodium falciparum .
Mode of Action
TCMDC-142865 acts as a reversible inhibitor of PfCLK3 . It binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome . This selective binding improves the selectivity of the compound, reducing potential off-target effects in humans .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-142865 affects the RNA splicing of the malarial parasite . This disruption in the parasite’s RNA processing machinery can lead to detrimental effects on its survival and proliferation .
Pharmacokinetics
falciparum killing assays . Its efficacy in parasites is maintained even when the compound is washed out 6 hours after exposure , suggesting a potential for sustained action and good bioavailability.
Result of Action
The inhibition of PfCLK3 by TCMDC-142865 leads to the death of the P. falciparum parasite . This makes TCMDC-142865 a promising lead in the search for a single-dose cure for malaria .
Action Environment
The action, efficacy, and stability of TCMDC-142865 could potentially be influenced by various environmental factors. It’s worth noting that the development of new analogues of TCMDC-142865 is ongoing , which may provide further insights into the environmental influences on the compound’s action.
properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-26-17-8-4-7-16(12-17)19-22-23-20(25-19)21-18(24)15-10-9-13-5-2-3-6-14(13)11-15/h4,7-12H,2-3,5-6H2,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGBWAPKXKKIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
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